N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide
Description
This compound is a tetrahydroquinazolinone derivative featuring a 3,4-dimethoxyphenyl substituent at the 7-position and a 4-methylbenzamide group at the 2-position of the quinazoline core. The compound’s design aligns with trends in medicinal chemistry, where methoxy and methyl groups are introduced to modulate lipophilicity, solubility, and target binding .
Properties
Molecular Formula |
C24H23N3O4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H23N3O4/c1-14-4-6-15(7-5-14)23(29)27-24-25-13-18-19(26-24)10-17(11-20(18)28)16-8-9-21(30-2)22(12-16)31-3/h4-9,12-13,17H,10-11H2,1-3H3,(H,25,26,27,29) |
InChI Key |
ONELEUMSQMIFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide can be achieved through a multi-step process. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to produce the tetrahydroquinazolinone core. The final step involves the acylation of the tetrahydroquinazolinone with 4-methylbenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory effects, making it a candidate for drug development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide likely involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s quinazolinone scaffold is shared with several analogs, but substituent variations significantly influence properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Analysis of Substituent Effects
Replacement with 4-isopropylphenyl increases steric bulk, likely reducing solubility but improving membrane permeability.
2-Position Modifications :
- The 4-methylbenzamide group (target compound) introduces moderate hydrophobicity (logP ~3–4 inferred from ), whereas the piperazine-1-carboxylate in adds polarity and hydrogen-bonding capacity, favoring solubility.
Methoxy Group Positioning :
Physicochemical and Pharmacological Implications
Lipophilicity and Solubility
Stereochemical Considerations
- Most analogs, including and , are reported as racemic mixtures.
Biological Activity
N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 405.43 g/mol. The compound features a quinazoline core substituted with a dimethoxyphenyl group and a methylbenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4 |
| Molecular Weight | 405.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors related to pain and inflammation.
- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties which can protect cells from oxidative stress.
Anticancer Properties
Several studies have reported the anticancer effects of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Animal Models : In vivo studies using rodent models of inflammation have shown that the compound significantly reduces markers of inflammation such as cytokines and prostaglandins.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant activity:
- Oxidative Stress Models : Experiments have demonstrated that it can scavenge free radicals and reduce oxidative stress markers in cellular models.
Case Studies
-
Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Inflammation Model in Rats :
- An investigation published in Pharmacology Research assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a 50% reduction in paw swelling compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
